molecular formula C24H25NO6 B3004385 2-(Tert-butoxy)-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029747-90-7

2-(Tert-butoxy)-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B3004385
CAS No.: 1029747-90-7
M. Wt: 423.465
InChI Key: SLWPVKJRUVSNDN-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C24H25NO6 and its molecular weight is 423.465. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reagent Use

  • Tert-butoxycarbonylation Reagent : This compound has been utilized as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. It is effective in the absence of a base and proceeds chemoselectively in high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).

Molecular Structure Studies

  • Crystal and Molecular Structure Analysis : The crystal and molecular structure of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, have been extensively studied. These studies contribute to a deeper understanding of the molecular configurations and interactions in such complex organic compounds (Mamat, Flemming, & Köckerling, 2012).

Synthesis of Complex Molecules

  • Synthesis of 1,2-Dihydroisoquinolines : The compound plays a role in the synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes, showcasing its utility in creating complex organic molecules. This involves tandem nucleophilic addition and cyclization of certain arylaldimines and arylaldehydes (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).

Biological Evaluation and Antibacterial Activity

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it might interact with certain proteins or enzymes in the body. If it’s a material science compound, it might have specific optical, electronic, or mechanical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or developing more efficient synthesis methods .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-5-29-17-12-10-16(11-13-17)25-14-20(18-8-6-7-9-19(18)22(25)27)23(28)30-15-21(26)31-24(2,3)4/h6-14H,5,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWPVKJRUVSNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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